(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid
Description
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,4aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15?,16?,19-,20+/m1/s1 |
InChI Key |
FHQSDRHZGCMBKG-MPIRFRCKSA-N |
Isomeric SMILES |
C[C@]12CCC[C@](C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pinosolide acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic Acid Core: This step involves the cyclization of a suitable precursor under acidic conditions to form the naphthalene core.
Attachment of the 2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl Side Chain: This step involves the addition of the side chain to the naphthalene core through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of Pinosolide acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group undergoes esterification under acidic or enzymatic conditions. For example:
-
Fischer esterification with methanol in acidic media yields the methyl ester derivative (C₂₂H₃₂O₄) :
This reaction is critical for stabilizing the compound during analytical derivatization .
Table 1: Esterification Conditions and Products
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pinosolide acid | Methanol, H₂SO₄, reflux | Methyl ester | ~85 |
γ-Lactone Ring Reactivity
The α,β-unsaturated γ-lactone moiety is susceptible to nucleophilic attack and ring-opening reactions :
-
Hydrolysis in aqueous acidic or basic conditions cleaves the lactone ring, forming a dihydroxycarboxylic acid derivative .
-
Photolytic degradation via Norrish-type reactions is observed in structurally related labdane diterpenes (e.g., cis-pinonic acid) under UV irradiation, leading to cycloreversion and formation of smaller carbonyl compounds .
Photochemical Degradation Pathways
Experimental studies on analogs like cis-pinonic acid (C₁₀H₁₆O₃) reveal two primary pathways under UV light :
Norrish Type I Cleavage
-
Mechanism : Homolytic cleavage of the C–C bond adjacent to the carbonyl group.
-
Products : Radical intermediates recombine to form limononic acid (C₁₀H₁₄O₂) and CO₂ .
Norrish Type II Elimination
-
Mechanism : Intramolecular hydrogen transfer followed by cycloreversion.
Table 2: Photolysis Products of Labdane Analogs
| Substrate | Pathway | Major Products | Conditions | Reference |
|---|---|---|---|---|
| cis-Pinonic acid | Norrish Type I | Limononic acid, CO₂ | UV (λ = 300–400 nm) | |
| cis-Pinonic acid | Norrish Type II | Pinic acid, formaldehyde | UV (λ = 300–400 nm) |
Oxidative Transformations
The methylene and methyl groups on the decahydronaphthalene core undergo oxidation in the presence of strong oxidizing agents (e.g., CrO₃):
-
Epoxidation of the methylene group forms an epoxide derivative.
-
Hydroxylation at tertiary carbons generates polyoxygenated metabolites, as observed in related diterpenoids .
Stability and Degradation in Natural Matrices
Pinosolide acid is a constituent of pine oleoresins (e.g., Pinus koraiensis) and degrades via:
-
Enzymatic hydrolysis by esterases in plant tissues.
-
Thermal decomposition during extraction, producing decarboxylated derivatives .
Theoretical Insights
Molecular dynamics simulations predict that solvation in polar solvents (e.g., water) stabilizes the carboxylic acid group via hydrogen bonding, reducing its reactivity toward decarboxylation .
Scientific Research Applications
Neuroprotective Properties
Pinosolide acid has been studied for its neuroprotective effects. Research indicates that it can significantly reduce apoptosis in neuronal cells induced by staurosporine (STS), a potent pro-apoptotic agent. The compound has been shown to:
- Reduce Reactive Oxygen Species (ROS) : Pinosolide acid treatment decreased ROS levels in cultured cortical neurons exposed to STS. This reduction is crucial as elevated ROS is linked to oxidative stress and neurodegeneration .
- Preserve Antioxidative Enzyme Activity : The compound helps maintain the activity of superoxide dismutase (SOD), an important antioxidative enzyme that protects against oxidative damage. Pinosolide acid treatment effectively inhibited the reduction of SOD activity caused by STS .
- Inhibit Apoptotic Pathways : It was observed that Pinosolide acid inhibited the activation of caspases involved in the apoptotic signaling pathway, thereby providing a protective effect against cell death .
Potential Therapeutic Applications
Given its neuroprotective properties, Pinosolide acid has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and apoptosis suggests that it could be developed into a pharmacological agent aimed at protecting neuronal cells from degeneration.
Several studies have documented the effects of Pinosolide acid on neuronal health:
- Study on Neuroprotection : A study evaluated the effects of Pinosolide acid on cultured cortical neurons subjected to oxidative stress. Results indicated a significant decrease in apoptosis markers and improved cell viability when treated with Pinosolide acid compared to untreated controls .
- Mechanistic Insights : Further investigations into the mechanism revealed that Pinosolide acid's antioxidant properties are linked to its structural features, which allow it to scavenge free radicals effectively and enhance cellular defense mechanisms against oxidative stress .
Mechanism of Action
The mechanism of action of Pinosolide acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Interfering with Metabolic Pathways: Disrupting the normal metabolic processes within cells.
Comparison with Similar Compounds
Pinosolide acid can be compared with other similar compounds, such as:
Decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic Acid Derivatives: These compounds share a similar core structure but differ in their side chains.
Furanyl Compounds: Compounds containing the 2-(2,5-dihydro-2-oxo-3-furanyl)ethyl group, which may have similar chemical properties.
Uniqueness
Pinosolide acid is unique due to its specific combination of the naphthalene core and the furanyl side chain, which imparts distinct chemical and biological properties.
Biological Activity
Pinosolide acid, chemically known as (1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid, is a compound derived from various species of pine trees. Its unique structure suggests potential biological activities that are of significant interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
Pinosolide acid belongs to the class of naphthalenecarboxylic acids. Its structure features a fused ring system that is characteristic of many bioactive natural products. The presence of a furan ring and a methylene bridge enhances its potential reactivity and interaction with biological targets.
Anti-inflammatory Effects
Pinosolide acid has been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For instance, derivatives of pentacyclic triterpenoids have demonstrated enhanced anti-inflammatory effects by modulating pathways involved in inflammation, such as the NF-kB pathway .
Antioxidant Activity
The antioxidant activity of pinosolide acid is another area of interest. Compounds containing furan moieties often exhibit significant free radical scavenging abilities. This property is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies suggest that pinosolide acid may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that pinosolide could be explored as a potential antimicrobial agent .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of structurally related compounds in vitro. The results indicated that these compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . This suggests that pinosolide acid may exert similar effects through modulation of inflammatory pathways.
Antioxidant Evaluation
In a comparative study assessing the antioxidant capacity of several natural products, pinosolide acid exhibited notable activity in scavenging DPPH radicals, which is a common assay for evaluating antioxidant potency. This indicates its potential role in preventing oxidative damage in biological systems .
Research Findings Summary
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Pinosolide Acid in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection is widely used. Optimize the mobile phase using a mixture of methanol, water, and phosphate buffers adjusted to pH 5.5 ± 0.02 with phosphoric acid for improved resolution . Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for sample preparation. Precondition cartridges with methanol and elute with 2-propanol to minimize matrix interference .
- Validation Parameters :
| Parameter | Criteria |
|---|---|
| Linearity | R² ≥ 0.995 |
| Recovery | 85–115% |
| LOD/LOQ | ≤1 ng/mL / ≤3 ng/mL |
Q. How can the stereochemical configuration of Pinosolide Acid be confirmed experimentally?
- Methodological Answer : Use - and -NMR spectroscopy with CDCl₃ as the solvent. Key diagnostic signals include:
- Decahydronaphthalene core : Methyl groups at δ 1.2–1.3 ppm and methylene protons at δ 2.2–2.4 ppm .
- Furanyl moiety : Oxo group resonance at δ 170–173 ppm in -NMR and dihydrofuran protons at δ 4.9–5.4 ppm .
- Correlate observed shifts with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities.
Q. What synthetic routes are reported for Pinosolide Acid derivatives?
- Methodological Answer : Acylation of the hydroxyl group at C-6 (decahydro core) using octanoyl chloride in anhydrous dichloromethane yields ester derivatives. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via flash chromatography .
Advanced Research Questions
Q. How can mechanistic studies on Pinosolide Acid’s degradation pathways be designed?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
| Condition | Parameters | Analytical Technique |
|---|---|---|
| Thermal | 40–60°C, 14 days | HPLC-MS for degradants |
| Photolytic | UV light (254 nm) | NMR for structural shifts |
| Oxidative | 0.1% H₂O₂, pH 7.4 | LC-TOF for mass changes |
- Identify primary degradation products (e.g., furan ring opening or decarboxylation) using high-resolution mass spectrometry (HRMS) and -NMR .
Q. What computational approaches are suitable for modeling Pinosolide Acid’s interactions with biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB.
MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability.
ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity profiles .
- Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀ measurements).
Q. How can contradictory data on Pinosolide Acid’s solubility be resolved?
- Methodological Answer :
- Experimental : Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask method with HPLC quantification .
- Theoretical : Apply Hansen solubility parameters (HSPs) to model solvent compatibility. For example:
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
Q. What factorial design strategies optimize Pinosolide Acid’s extraction efficiency?
- Methodological Answer : Implement a 2³ factorial design with factors:
- A : Extraction solvent polarity (methanol vs. acetonitrile).
- B : pH (4.0 vs. 7.0).
- C : SPE sorbent type (HLB vs. MAX).
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for Pinosolide Acid?
- Methodological Answer :
Source Validation : Confirm compound purity (>98% via HPLC) and stereochemical integrity (via optical rotation).
Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and normalize data to positive controls (e.g., dexamethasone).
Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values from peer-reviewed studies, excluding outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
